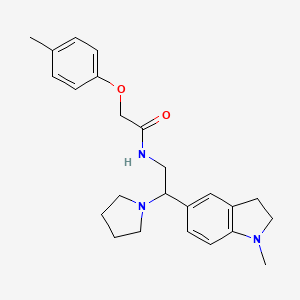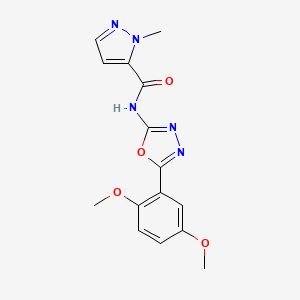
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H11N3O2.ClH . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCCN1N=C(C(OC)=O)C(N)=C1 . The InChI key for this compound is SXFZOQQOIBHINW-UHFFFAOYSA-N . Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo a [3+2] cycloaddition reaction with dialkyl azodicarboxylates . It can also participate in a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . More research is needed to fully understand the range of chemical reactions this compound can participate in .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 205.64 . More detailed physical and chemical properties are not available in the retrieved sources .Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride and related compounds have been extensively studied for their potential in synthesizing various chemical structures. For instance, the compound has been used in reactions to synthesize polyazanaphthalenes and other heterocyclic compounds, demonstrating its versatility as a starting material or intermediate in organic synthesis (Harb et al., 1989).
Corrosion Inhibition
Research has demonstrated the use of pyrazole derivatives, including those related to this compound, as effective corrosion inhibitors. These compounds have been found to significantly reduce corrosion rates in metals, making them valuable in industrial applications like the pickling process of mild steel (Dohare et al., 2017).
Ultrasound Irradiation in Synthesis
The compound has also been used in studies exploring the role of ultrasound irradiation in chemical synthesis. It serves as a key ingredient in producing various ethyl pyrazole-3-carboxylates, highlighting a method to enhance reaction efficiency and selectivity (Machado et al., 2011).
Antimicrobial and Anticancer Potential
Some studies have focused on the potential biomedical applications of pyrazole derivatives. These compounds, synthesized from this compound, have been evaluated for their antimicrobial and anticancer activities, showing promising results in inhibiting various pathogens and cancer cell lines (Hafez et al., 2016).
Heterocyclic Compound Synthesis
The role of this compound in synthesizing novel heterocyclic compounds is another significant area of research. These compounds find applications in various fields, including pharmaceuticals and materials science (Ghaedi et al., 2015).
Applications in Dyes and Fluorescent Molecules
Additionally, the compound has been used in the synthesis of dyes and fluorescent molecules. These derivatives have potential applications in various industries, including textiles, printing, and as fluorescent markers in biological research (Karcı & Karcı, 2012).
Pesticide Synthesis
Furthermore, this compound serves as an intermediate in the synthesis of certain pesticides, such as chlorantraniliprole, highlighting its importance in agricultural chemistry (Ju, 2014).
Pharmaceutical Research
In pharmaceutical research, the compound has been a key ingredient in synthesizing various pharmacologically active molecules. These include potential treatments for viral infections and other diseases, showcasing its significant role in drug development (Bernardino et al., 2007).
Mechanism of Action
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to be involved in various biochemical reactions, but the specific pathways and downstream effects of this compound require further investigation .
Result of Action
It is known that pyrazole derivatives can have various biological activities, which suggests that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially affect the action of this compound .
properties
IUPAC Name |
ethyl 4-amino-1-methylpyrazole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-3-12-7(11)6-5(8)4-10(2)9-6;/h4H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYURLQDKBMBVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-isopropyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2956503.png)

![6-((4-bromophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2956507.png)
![3-(4-Chlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B2956508.png)
![N-[(3-chlorophenyl)(cyano)methyl]-4-hydroxy-3-nitrobenzamide](/img/structure/B2956510.png)

![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2956513.png)
![3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2956514.png)
![3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2956516.png)




![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2956526.png)